molecular formula C20H23N3O6S B2890019 6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-58-2

6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2890019
CAS No.: 864927-58-2
M. Wt: 433.48
InChI Key: ZGOUDKFAVNNPGG-UHFFFAOYSA-N
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Description

6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with a 3,4,5-trimethoxybenzamido group at position 2, an acetyl group at position 6, and a carboxamide at position 3. This compound is part of a broader class of derivatives designed to inhibit tubulin polymerization, a mechanism critical for anticancer activity . The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore shared with colchicine and combretastatin A-4, enabling binding to the colchicine site of β-tubulin .

Properties

IUPAC Name

6-acetyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-10(24)23-6-5-12-15(9-23)30-20(16(12)18(21)25)22-19(26)11-7-13(27-2)17(29-4)14(8-11)28-3/h7-8H,5-6,9H2,1-4H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUDKFAVNNPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thieno[2,3-c]pyridine core substituted with an acetyl group and a 3,4,5-trimethoxybenzamido moiety. The molecular formula is C20H23N3O6SC_{20}H_{23}N_{3}O_{6}S.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound induced significant growth inhibition in COLO 205 (colon cancer) cells with an IC50 value of approximately 0.52 µM. The treatment led to G2/M phase arrest and apoptosis as confirmed by Annexin V/PI staining and JC-1 mitochondrial membrane potential assays .
  • Mechanism of Action : The compound's anticancer effects are attributed to its ability to disrupt microtubule assembly. It was observed to increase the expression of BubR1 and cyclin B1 while decreasing levels of aurora kinases and phospho-H3, indicating a disruption in mitotic processes. Additionally, it activated caspase pathways associated with apoptosis .

Additional Biological Activities

Beyond its anticancer effects, the compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that similar compounds in this class may influence inflammatory pathways, although specific data on this compound remains limited.
  • Neuroprotective Potential : Some derivatives of thieno[2,3-c]pyridine structures have shown neuroprotective effects in preclinical models, suggesting potential applicability in neurodegenerative diseases.

Data Tables

Activity Cell Line Tested IC50 (µM) Mechanism
Anticancer (Growth Inhibition)COLO 2050.52G2/M Arrest, Apoptosis
Microtubule DisruptionVariousN/AIncreased BubR1 and Cyclin B1
Apoptosis InductionMDA-MB-231Sub-micromolarCaspase Activation

Case Studies

A notable study evaluated the effects of this compound on breast cancer cell lines (MDA-MB-231). The results indicated that treatment with the compound led to a significant increase in pre-G1 apoptotic cells and cell cycle arrest at the G2/M phase. This suggests that the compound could be a viable candidate for further development as an anticancer agent targeting specific pathways involved in cell cycle regulation and apoptosis induction .

Comparison with Similar Compounds

Structural Analogues

The tetrahydrothieno[2,3-c]pyridine scaffold allows diverse substitutions at positions 2, 3, and 6, leading to variations in biological activity and physicochemical properties.

Table 1: Structural Comparison of Key Derivatives
Compound Name Position 2 Substitution Position 3 Substitution Position 6 Substitution Key References
Target Compound 3,4,5-Trimethoxybenzamido Carboxamide Acetyl
3a (Ethoxycarbonyl derivative) 3,4,5-Trimethoxyanilino Cyano Ethoxycarbonyl
3b (Methoxycarbonyl derivative) 3,4,5-Trimethoxyanilino Cyano Methoxycarbonyl
3e (Methyl ester derivative) 3,4,5-Trimethoxyphenylamino Methyl ester Acetyl
6-Tosyl derivatives Varied (e.g., amino, carboxamide) Carboxamide Tosyl

Key Observations :

  • Substitutions at position 6 (acetyl in the target vs. alkoxycarbonyl in 3a/3b) influence lipophilicity and metabolic stability. The acetyl group may reduce steric hindrance compared to bulkier alkoxycarbonyl groups .
Table 2: Antiproliferative and Tubulin Inhibition Data
Compound IC50 (µM) * Tubulin Polymerization Inhibition (%) Cell Cycle Arrest (Phase) Apoptosis Induction References
Target Compound N/A † N/A † N/A † N/A † -
3a 1.1–4.7 70–80% at 10 µM G2/M Dose-dependent
3b 1.1–4.7 70–80% at 10 µM G2/M Dose-dependent
6-Tosyl Analogues N/A N/A N/A Antibacterial

*IC50 values against human cancer cell lines (e.g., MCF-7, HeLa).

Key Observations :

  • Derivatives 3a and 3b exhibit potent antiproliferative activity (IC50 = 1.1–4.7 µM) and strong tubulin inhibition (~80%) due to their trimethoxyanilino and alkoxycarbonyl groups . The target compound’s acetyl substitution may modulate these effects, though experimental validation is needed.
  • 6-Tosyl analogues lack antiproliferative activity but show antibacterial effects, highlighting the critical role of substituents in determining biological targets .

Mechanistic Insights

  • Tubulin Binding : Molecular docking studies confirm that the 3,4,5-trimethoxyphenyl group in the target compound occupies the same β-tubulin pocket as the A-ring of colchicine, disrupting microtubule dynamics .
  • Selectivity: Compounds like 3a/3b are selective for cancer cells, sparing normal peripheral blood mononuclear cells . This selectivity is likely retained in the target compound due to structural similarities.

Key Observations :

  • The target compound’s synthesis (similar to 3e ) involves flash chromatography with moderate yields (~54%) .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization of thiophene and pyridine derivatives . Subsequent steps include:

  • Amidation : Introducing the 3,4,5-trimethoxybenzamido group via coupling reactions (e.g., using carbodiimide catalysts) .
  • Acetylation : Adding the acetyl group at position 6 under controlled conditions (e.g., acetic anhydride in DMF) .
  • Carboxamide formation : Hydrolysis of ester intermediates followed by activation with reagents like HATU or EDCI .
    Key analytical methods such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structural integrity .

Basic: How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?

Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., acetyl, trimethoxybenzamido) and confirm regiochemistry .
  • X-ray crystallography : Resolves 3D conformation, including ring puckering and intermolecular interactions .
  • Infrared (IR) spectroscopy : Detects functional groups like amides (C=O stretch at ~1650 cm1^{-1}) and acetyl (C=O at ~1700 cm1^{-1}) .
    Reactivity is influenced by electron-donating groups (e.g., methoxy substituents on the benzamido moiety), which enhance electrophilic substitution at aromatic positions .

Basic: What role does the 3,4,5-trimethoxybenzamido group play in biological activity?

The 3,4,5-trimethoxybenzamido moiety contributes to:

  • Lipophilicity : Enhances blood-brain barrier penetration, relevant for neurological targets .
  • Receptor binding : Methoxy groups engage in hydrogen bonding with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Metabolic stability : Trimethoxy groups reduce oxidative degradation compared to unmasked benzamides .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst choice : Palladium-based catalysts for amidation enhance coupling efficiency .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during acetylation .
    Comparative studies using design of experiments (DoE) can identify optimal molar ratios and reaction times .

Advanced: How should contradictory data on bioactivity or synthesis yields be analyzed?

Contradictions often arise from:

  • Reaction scalability : Small-scale syntheses may yield higher purity than bulk reactions due to better temperature control .
  • Biological assay variability : Differences in cell lines or animal models (e.g., IC50_{50} values in neuroblastoma vs. glioblastoma cells) .
    Resolution involves:
  • Replicating experiments under standardized conditions.
  • Using advanced analytics (e.g., LC-MS/MS) to quantify impurities impacting bioactivity .

Advanced: What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Models binding affinity to receptors (e.g., dopamine D2_2 receptors) using software like AutoDock Vina .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD simulations : Assess stability of ligand-receptor complexes over time .
    These methods guide rational design of analogs with improved selectivity .

Advanced: How is the compound evaluated for stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation products .
    Results inform formulation strategies (e.g., lyophilization for long-term storage) .

Advanced: What strategies address low solubility in aqueous media during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

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